![molecular formula C9H8 B8242078 1,3-Diethynylbicyclo[1.1.1]pentane](/img/structure/B8242078.png)
1,3-Diethynylbicyclo[1.1.1]pentane
描述
1,3-Diethynylbicyclo[1.1.1]pentane is a unique organic compound characterized by its rigid, rod-like structure. This compound is particularly valuable as a molecular building block for the synthesis of extended, rigid molecules. Its straightforward linear geometry allows it to be used as a nonconjugated alternative to more frequently used pi-conjugated, rod-like building blocks .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diethynylbicyclo[1.1.1]pentane can be synthesized through various methods. One common approach involves the reaction of 1,3-dibromobicyclo[1.1.1]pentane with lithium acetylides. This reaction typically requires the use of electrophiles such as trimethylsilyl chloride (TMSCl), carbon dioxide (CO2), and diphenylphosphine chloride (Ph2PCl) .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. For example, a general scalable reaction between alkyl iodides and propellane has been developed, which provides bicyclo[1.1.1]pentane iodides in milligram, gram, and even kilogram quantities. This reaction is performed in flow and requires only light, with no need for catalysts, initiators, or additives .
化学反应分析
Types of Reactions
1,3-Diethynylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions
Electrophiles: TMSCl, CO2, Ph2PCl
Cross-Coupling Reagents: Aryl or heteroaryl iodides or bromides
Umpolung Reagents: Dibromo and diiodo derivatives, tert-C-cuprates
Major Products
The major products formed from these reactions include extended, rigid rod-like molecules, molecular rotors, and artificial molecular-size machines .
科学研究应用
1,3-Diethynylbicyclo[1.1.1]pentane has a wide range of scientific research applications:
Chemistry: Used as a molecular building block for the synthesis of extended, rigid molecules.
作用机制
The mechanism of action of 1,3-Diethynylbicyclo[1.1.1]pentane involves its ability to act as a molecular building block. Its rigid, rod-like structure allows it to be incorporated into larger molecular frameworks, thereby imparting unique properties to the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the larger molecular structure into which it is incorporated .
相似化合物的比较
1,3-Diethynylbicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Cubanes: Another class of rigid, three-dimensional molecular structures.
Higher Bicycloalkanes: Compounds with similar rigid, rod-like structures.
The uniqueness of this compound lies in its straightforward linear geometry and its ability to be used as a nonconjugated alternative to more frequently used pi-conjugated, rod-like building blocks .
属性
IUPAC Name |
1,3-diethynylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-3-8-5-9(4-2,6-8)7-8/h1-2H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQCUVAEIOKYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)(C2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



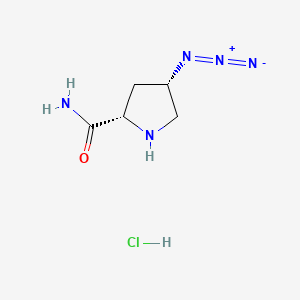
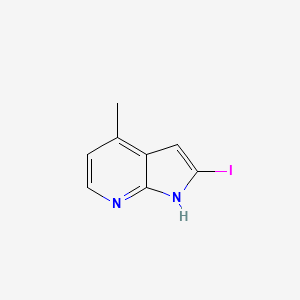
![4-Bromo-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8242020.png)

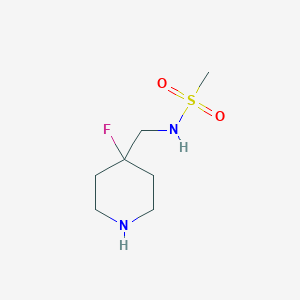
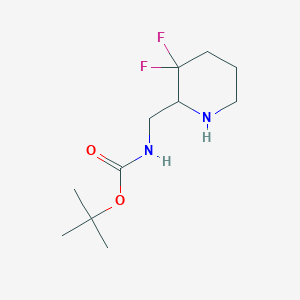
![Tert-butyl 3-(2-hydroxyethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242055.png)
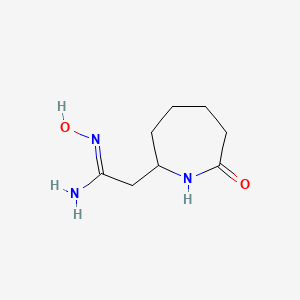
![tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate](/img/structure/B8242074.png)
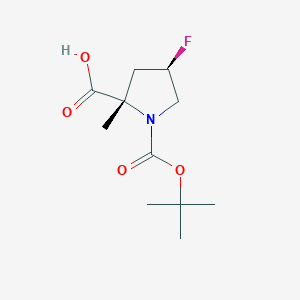
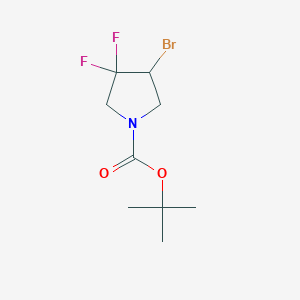
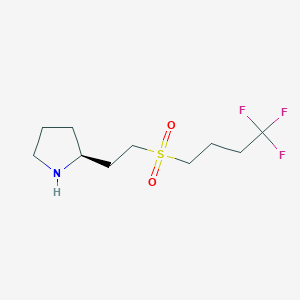
![(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8242096.png)
